

ONO-8713: Application Notes and Experimental Protocols for Murine Models

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For Researchers, Scientists, and Drug Development Professionals

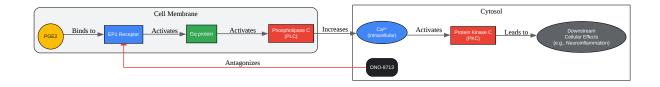
These application notes provide a comprehensive overview of the experimental use of **ONO-8713**, a selective antagonist of the prostaglandin E receptor subtype EP1, in various mouse models. The following protocols are based on published research and are intended to serve as a guide for designing and conducting in vivo studies.

Mechanism of Action

ONO-8713 exerts its effects by blocking the binding of prostaglandin E2 (PGE2) to the EP1 receptor. The EP1 receptor is a G-protein coupled receptor that, upon activation, couples to Gq proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium levels and the subsequent activation of protein kinase C (PKC). This pathway is implicated in various pathological processes, including neuroinflammation, excitotoxicity, and carcinogenesis.

PGE2-EP1 Signaling Pathway





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Caption: PGE2-EP1 receptor signaling pathway and the antagonistic action of ONO-8713.

Quantitative Data Summary



Experimental Model	Mouse Strain	ONO-8713 Dosage & Administration	Key Findings	Reference
NMDA-Induced Excitotoxicity	Not Specified	10 μg/kg, intraperitoneal (i.p.), at 1 and 6 hours post- NMDA injection.	Significantly reduced NMDA-induced brain damage and lesion volume.	[1]
Ischemic Stroke (pdMCAO)	APP/PS1 & Wild- Type	Suggested: 10 μg/kg, i.p., daily post-surgery.	In APP/PS1 mice: Attenuated cortical microgliosis; reduced cavitation and tissue loss.	
Colon Carcinogenesis	C57BL/6J	250, 500, or 1000 ppm mixed in diet for 5 weeks.	Dose-dependent reduction in the formation of azoxymethane-induced aberrant crypt foci (ACF).	

Experimental Protocols Neuroprotection in an Acute Excitotoxicity Model

This protocol is designed to assess the neuroprotective effects of **ONO-8713** following chemically-induced brain injury in mice.

Materials:

- ONO-8713
- N-Methyl-D-aspartate (NMDA)
- Sterile saline solution



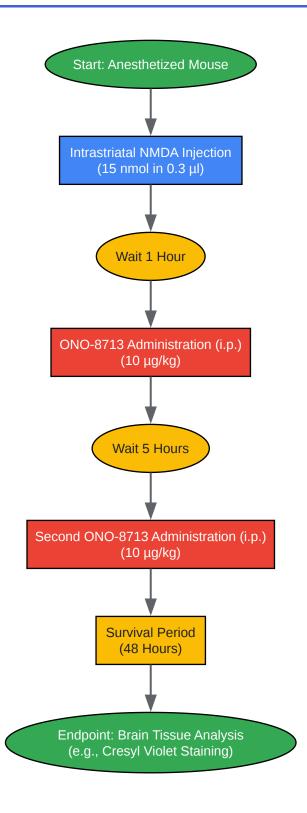
- Vehicle for **ONO-8713** (e.g., sterile saline containing 1% DMSO)
- Anesthetic (e.g., isoflurane)
- Stereotaxic apparatus
- Hamilton syringe

Protocol:

- Animal Model: Anesthetize mice and place them in a stereotaxic apparatus. Induce acute excitotoxicity via a single intrastriatal injection of 15 nmol NMDA in 0.3 µl of sterile saline.[1]
- ONO-8713 Preparation: Prepare a stock solution of ONO-8713 in a suitable vehicle. A
 common approach for lipophilic compounds is to dissolve them in DMSO and then dilute with
 sterile saline to the final concentration (e.g., final DMSO concentration ≤ 1%).
- **ONO-8713** Administration: At 1 hour and 6 hours following the NMDA injection, administer a 10 μg/kg dose of **ONO-8713** via intraperitoneal (i.p.) injection.[1] A vehicle control group should receive an equivalent volume of the vehicle solution.
- Post-Procedure Monitoring: Allow the mice to recover for 48 hours. Monitor for any adverse effects.
- Endpoint Analysis: After 48 hours, euthanize the mice and perfuse with a suitable fixative.
 Collect the brains and process for histological analysis (e.g., cresyl violet staining) to quantify the lesion volume.

Experimental Workflow: Acute Excitotoxicity Model





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References

- 1. medchemexpress.com [medchemexpress.com]
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